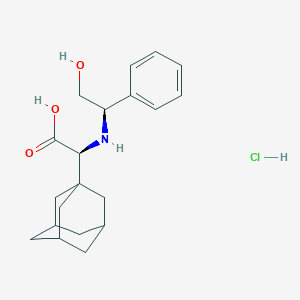

(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride

説明

特性

IUPAC Name |

(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24);1H/t13?,14?,15?,17-,18+,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFJXPVSWHATJI-HYQGWMGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N[C@@H](CO)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride, also known by its CAS number 361441-96-5, is a compound that exhibits significant biological activity, particularly in the context of neurological and pharmacological research. This compound is characterized by its unique adamantane structure, which is known for its ability to penetrate biological membranes and interact with various receptors.

- Molecular Formula : C₂₀H₂₈ClNO₃

- Molecular Weight : 365.89 g/mol

- Solubility : High solubility in polar solvents, with reported solubility of approximately 0.4 mg/ml .

- Log P (Partition Coefficient) : Varies between different predictive models, indicating moderate lipophilicity which aids in membrane permeability .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a glycine transporter inhibitor , which enhances glycine receptor activity, potentially leading to increased inhibitory neurotransmission in the central nervous system (CNS) .

Pharmacological Effects

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection against excitotoxicity, a process where excessive stimulation by neurotransmitters leads to neuronal injury or death. This is particularly relevant in conditions such as stroke or neurodegenerative diseases .

- Antidepressant-like Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonergic and dopaminergic pathways .

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory disorders .

Study 1: Neuroprotective Mechanisms

A study published in MDPI examined the neuroprotective effects of adamantane derivatives, including this compound). The results demonstrated that this compound significantly reduced neuronal apoptosis in vitro when exposed to glutamate-induced toxicity. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Study 2: Antidepressant Activity

Another research project investigated the antidepressant-like effects of this compound using a forced swim test in rodents. The findings indicated a significant reduction in immobility time, suggesting an improvement in mood and behavioral despair. The study concluded that the compound's action might involve serotonergic modulation, although further pharmacokinetic studies are required to elucidate these mechanisms fully .

Comparative Analysis with Other Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 361441-96-5 | 365.89 g/mol | Neuroprotective, Antidepressant-like |

| Sarcosine | 1088 | 89.09 g/mol | Glycine transporter inhibitor |

| Memantine | 19982 | 215.25 g/mol | NMDA receptor antagonist |

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its adamantane core is known for enhancing the pharmacokinetic properties of drugs, making it a candidate for developing new medications targeting neurological disorders and cancer.

Drug Design and Development

Research indicates that (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride can serve as a scaffold for designing novel ligands. Its structural features allow for modifications that can enhance binding affinity and selectivity towards specific receptors, such as G-protein coupled receptors (GPCRs).

Synthesis of Chiral Compounds

This compound is utilized in the synthesis of other chiral molecules. Its unique stereochemistry can be leveraged in asymmetric synthesis to produce various biologically active compounds. The ability to create diverse derivatives from this compound makes it valuable in pharmaceutical research.

Interaction Studies

Studies have shown that derivatives of this compound can interact with P-glycoprotein (P-gp), a key player in drug transport across cell membranes. Understanding these interactions can lead to insights into drug absorption and resistance mechanisms in cancer therapy .

Case Study 1: Synthesis and Biological Evaluation

A study published in MDPI explored the synthesis of adamantane derivatives, including this compound). The research demonstrated that modifications to the adamantane core could yield compounds with enhanced biological activity against specific cancer cell lines .

Case Study 2: P-glycoprotein Modulation

Another significant investigation focused on the modulation of P-glycoprotein by thiazole derivatives derived from amino acids similar to our compound. This research highlighted how structural variations could influence P-gp activity, suggesting potential pathways for overcoming drug resistance in cancer treatments .

類似化合物との比較

Physicochemical Properties :

- Solubility : Reported as 0.6 mg/mL in aqueous solutions, indicating moderate hydrophobicity likely due to the adamantane moiety .

- Storage : Requires storage at 2–8°C under inert atmosphere to prevent degradation .

- Safety : Classified with GHS warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Applications :

Primarily used as a synthetic intermediate (e.g., Saxagliptin Impurity 35 ), it is relevant in pharmaceutical research, particularly in diabetes drug development .

Structural and Functional Analogues

The compound’s adamantane core and chiral hydroxy-phenyl-ethylamino group differentiate it from analogues. Key comparisons include:

Key Differences:

Stereochemistry : The target compound’s (S,R) configuration contrasts with its enantiomer (Similar Compound 1), which could lead to divergent binding affinities or metabolic stability .

Applications : The target compound is pharmaceutically relevant (e.g., impurity profiling), while bicyclo-octane derivatives are industrially used in materials science .

Pharmacological Considerations:

- Adamantane derivatives often exhibit enhanced metabolic stability due to their rigid hydrocarbon framework. However, the target compound’s hydroxy-phenyl group may introduce susceptibility to oxidative metabolism compared to non-aromatic analogues .

- No direct binding data for CB1/CB2 receptors exists for the target compound, but structurally related adamantane-triazine compounds show nanomolar affinity for CB2 (e.g., Ki = 3.2 nM for N-(adamantan-1-yl)-triazine derivatives) .

準備方法

Formation of tert-Butyl Sulfinyl Imide

The process begins with the reaction of 1-adamantane formaldehyde and (S)-(-)-tert-butylsulfinamide in dichloromethane. Pyridine p-toluenesulfonate and a dehydrating agent facilitate imine formation at 20°C for 16 hours, yielding tert-butyl sulfinyl imide with >95% diastereomeric excess (de).

Cyanide Addition and Hydrolysis

The sulfinyl imide undergoes nucleophilic addition with trimethylsilyl cyanide (TMSCN) in the presence of cesium fluoride, producing a cyanide intermediate. Hydrolysis with hydrochloric acid at 110°C for 16 hours yields the target compound. This method achieves an overall yield of 68% and >99% ee, making it suitable for industrial applications.

Diastereoselective Grignard Addition to Nitrones

Nitrone Intermediate Preparation

Baskakova et al. developed a route using 2,3-O-cyclohexylideneglyceraldehyde N-benzylnitrone. The adamantyl Grignard reagent, mediated by diethylaluminum chloride, adds diastereoselectively (de >98%) to form the nitrone adduct.

Reduction and Deprotection

Hydrogenolysis of the benzyl group followed by acidic hydrolysis yields (S)-2-(adamantan-1-yl)glycine. Subsequent coupling with (R)-2-hydroxy-1-phenylethylamine and hydrochloride salt formation provides the final product in 28% overall yield.

Industrial-Scale Optimization

Cost-Effective Route by Tianfu Chemical

Tianfu Chemical’s proprietary method reduces production costs by optimizing reaction conditions and solvent systems. Key modifications include substituting expensive cesium fluoride with potassium carbonate and using tetrahydrofuran (THF) as a co-solvent to enhance reaction kinetics. The process achieves 99% purity with ≤0.15% impurities, meeting pharmaceutical standards.

Crystallization and Purification

Post-hydrolysis, the crude product is distilled under vacuum to remove 75% of solvents, followed by crystallization at 0–5°C. This step eliminates residual byproducts, yielding a white crystalline solid with 99.5% HPLC purity.

Comparative Analysis of Methods

Table 1. Key Metrics Across Preparation Methods

*Estimated from process descriptions.

Challenges and Innovations

Q & A

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in the synthesis of (S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride?

To ensure enantiomeric purity, asymmetric synthesis techniques such as chiral auxiliary incorporation or enantioselective catalysis should be prioritized. For example, the use of stereochemically defined starting materials (e.g., (R)-2-hydroxy-1-phenylethylamine) can guide the stereochemical outcome. Crystallographic data from related adamantyl derivatives (e.g., N-(Adamantan-1-yl)-2-chloroacetamide) highlight the importance of controlled reaction conditions to avoid racemization, particularly during amide bond formation . Post-synthesis chiral HPLC or polarimetry can validate purity, with X-ray crystallography serving as a definitive structural confirmation tool .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural integrity?

Single-crystal X-ray diffraction (SCXRD) is essential for resolving stereochemical ambiguities, as demonstrated in studies of structurally similar adamantane derivatives (mean C–C bond length: 1.529–1.537 Å; R factor ≤ 0.037) . Complementary techniques include:

- NMR spectroscopy : To confirm proton environments (e.g., adamantyl CH groups at δ 1.6–2.1 ppm, aromatic protons at δ 7.2–7.5 ppm).

- IR spectroscopy : For identifying functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).

- Mass spectrometry : To verify molecular weight (e.g., ESI-MS for protonated ion [M+H]⁺).

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between enantiomeric forms of this compound?

Contradictions often arise from differences in receptor binding affinity due to stereochemistry. A systematic approach includes:

- Enantiomer-specific assays : Compare (S,R) and (R,S) configurations using in vitro models (e.g., enzyme inhibition or cell-based assays).

- Molecular docking studies : Analyze binding interactions with target proteins, leveraging crystallographic data from adamantane derivatives to model steric and electronic effects .

- Pharmacokinetic profiling : Assess metabolic stability and tissue distribution differences using radiolabeled enantiomers.

Q. What experimental design principles should guide pharmacological studies to evaluate this compound’s efficacy and toxicity?

Adopt a randomized block design with split-split plots for multifactorial analysis, as applied in pharmacological and environmental studies . Key considerations:

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) across replicates (n ≥ 4).

- Control groups : Include vehicle controls and reference compounds (e.g., adamantane-based drugs like amantadine).

- Endpoint selection : Measure biomarkers (e.g., cytokine levels for immunomodulatory effects) and histopathological changes.

Q. How can intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solubility and stability?

Intermolecular N–H⋯O hydrogen bonding, observed in adamantyl acetamide derivatives, stabilizes crystal lattices but reduces aqueous solubility . Mitigation strategies include:

- Co-crystallization : Introduce hydrophilic co-formers (e.g., cyclodextrins) to enhance solubility.

- Salt formation : Explore alternative counterions (e.g., sulfate instead of hydrochloride) to modulate dissolution rates.

- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to assess polymorphic transitions affecting stability.

Q. What methodological challenges arise when scaling up synthesis while preserving stereochemical integrity?

Key challenges include:

- Racemization during heating : Optimize reaction temperatures (< 60°C) and minimize acidic/basic conditions that promote epimerization.

- Catalyst leaching : Monitor enantioselective catalysts (e.g., chiral ligands) for degradation using ICP-MS.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect deviations in enantiomeric excess (ee) during scale-up .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities across studies?

- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity (e.g., HEK-293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media).

- Orthogonal validation : Confirm activity using independent methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Structural re-evaluation : Re-examine crystallographic data to rule out polymorphic or solvate forms that may alter bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。